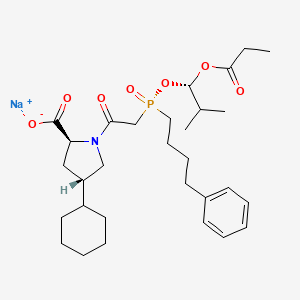

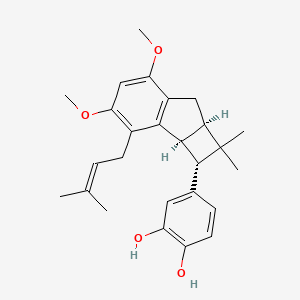

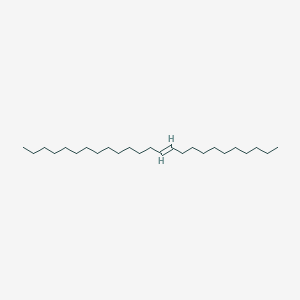

![molecular formula C21H41N5O11 B1260823 (2R,3R,4S,5S,6S)-2-[[(3S,4R,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol](/img/structure/B1260823.png)

(2R,3R,4S,5S,6S)-2-[[(3S,4R,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R,4S,5S,6S)-2-[[(3S,4R,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol is a glycoside and an amino cyclitol.

Scientific Research Applications

Asymmetric Synthesis and Stereochemistry

Researchers have developed methods for asymmetric synthesis, which is crucial for creating molecules with specific three-dimensional orientations. Such methodologies allow for the production of enantiomerically pure compounds, which have applications ranging from pharmaceuticals to materials science. For instance, Meilert et al. (2004) explored the asymmetric synthesis of polyketide spiroketals, compounds that could have implications in drug development due to their structural complexity and biological activity [Meilert, Pettit, & Vogel, 2004].

Carbohydrate Mimics and Glycosidase Inhibitors

Carbohydrate mimics are another significant area of research, with applications in inhibiting glycosidase enzymes, which play roles in various biological processes, including disease progression. Synthesizing these mimics can lead to new therapeutic agents. For example, Nakahara et al. (2008) synthesized a new scaffold, spirobicycloimidazoline, as a potential specific inhibitor of glycosidases, demonstrating the chemical's application in developing new pharmaceuticals [Nakahara, Okamoto, Suzuki, & Kanie, 2008].

Advanced Materials and Organic Synthesis

The chemical structure also finds application in the synthesis of advanced materials and novel organic compounds. This includes the development of new synthetic pathways that enable the creation of complex molecules with potential applications in materials science, nanotechnology, and as intermediates in the synthesis of biologically active compounds. For instance, Marchionni & Vogel (2001) detailed a non-iterative method for the synthesis of complex polypropanoate fragments, demonstrating the versatility of such chemical structures in crafting intricate molecular frameworks with potential applications in various fields [Marchionni & Vogel, 2001].

Properties

Molecular Formula |

C21H41N5O11 |

|---|---|

Molecular Weight |

539.6 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6S)-2-[[(3S,4R,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol |

InChI |

InChI=1S/C21H41N5O11/c1-26-11-14(30)18-8(33-20(11)37-21-16(32)13(29)10(25)9(4-27)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)12(28)15(17)31/h5-21,26-32H,2-4,22-25H2,1H3/t5-,6+,7-,8+,9-,10-,11+,12+,13+,14-,15-,16-,17-,18?,19+,20?,21-/m1/s1 |

InChI Key |

XZNUGFQTQHRASN-KPEIQDFRSA-N |

Isomeric SMILES |

CN[C@H]1[C@H](C2[C@H](C[C@H]([C@H](O2)O[C@@H]3[C@H](C[C@H]([C@@H]([C@H]3O)O)N)N)N)OC1O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)N)O)O)O |

Canonical SMILES |

CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

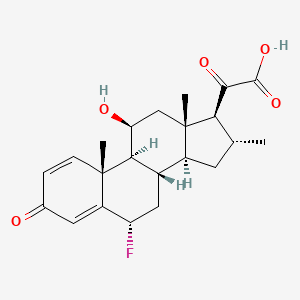

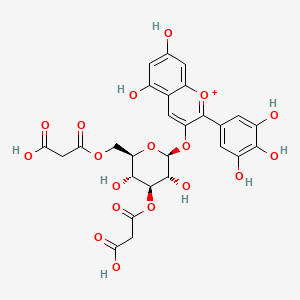

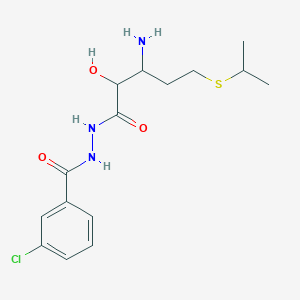

![5,11,17,19-Tetrahydroxy-15-methyl-2-oxapentacyclo[9.8.0.01,3.04,9.012,17]nonadeca-4(9),5,7-triene-10,13-dione](/img/structure/B1260749.png)

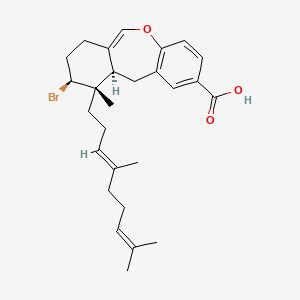

![[(2R)-3-[[(2S)-1-[[(2S)-1-[[(2S,5S,8S,11R,12S,15Z,18S,21R)-2-benzyl-15-ethylidene-5-[(4-hydroxyphenyl)methyl]-21-methoxy-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-4-(4-hydroxyphenyl)-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-hydroxy-3-oxopropyl] hydrogen sulfate](/img/structure/B1260757.png)